3-Chloro-2-hydrazinopyridine

Übersicht

Beschreibung

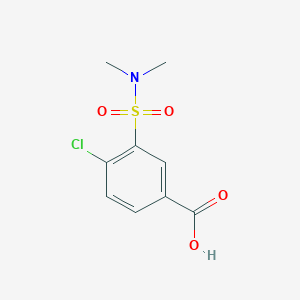

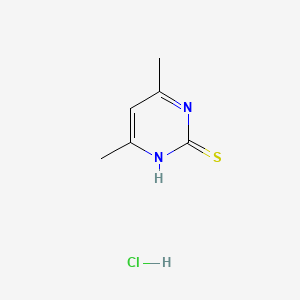

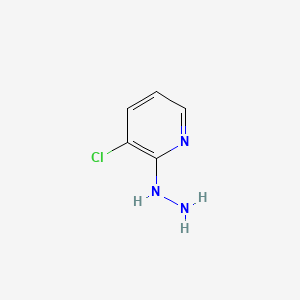

3-Chloro-2-hydrazinopyridine is a unique chemical compound with the empirical formula C5H6ClN3 and a molecular weight of 143.57 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound is important as it is an intermediate in the synthesis of new ryania acceptor sterilants Rynaxypyr (Chlorantraniliprole) and cyanogen insect amide (Cyantraniliprole) . Various methods have been patented for its synthesis, but they often involve high consumption of hydrazine hydrate and 3-dichloropyridine, making them economically and environmentally unsatisfactory .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic and quantum chemical studies . The theoretical NMR data were computed in chloroform using the gauge including atomic orbitals (GIAO) approach at the GIAO-DFT/B3LYP/6-31G(d,p), while UV spectra energies were computed with TD–DFT method .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 276.6±25.0 °C at 760 mmHg, and a flash point of 121.1±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 0.66 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrazolidine Derivatives : 3-Chloro-2-hydrazinopyridine has been used in synthesizing pyrazolidine derivatives, such as Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. This process involves electrophilic substitution reactions and has been optimized for higher yields (Zhang Zhong-tao, 2011).

Nucleophilic Substitution Reactions : 2-Chloro-3-cyanopyridines, which can react with hydrazine hydrate to form hydrazinopyridines, demonstrate the readiness of this compound in nucleophilic substitution reactions (Z. A. Bomika et al., 1976).

X-ray and Spectroscopic Analysis

- Structural Analysis of Pyridine Derivatives : The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been synthesized from this compound, and its structure was determined using X-ray diffraction and spectroscopy (Marina Tranfić et al., 2011).

Coordination Chemistry

- Formation of Pentadentate Ligands : this compound is instrumental in forming pentadentate ligands, showing its application in coordination chemistry. This includes forming complexes with various metal ions (E. Constable, J. Holmes, 1987).

Electrophysical and Biological Studies

Electrochemical Behavior : Studies on the electrochemical behavior of compounds derived from this compound reveal insights into their reduction processes, highlighting its utility in electrochemical applications (M. Ghoneim et al., 2006).

Potential in Medicinal Chemistry : The compound 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine showcases potential in medicinal chemistry, particularly in its interaction with COVID-19 protease, suggesting its relevance in drug design and discovery (T. Topal et al., 2021).

Safety and Hazards

3-Chloro-2-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also known to cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

3-Chloro-2-hydrazinopyridine is an organic compound that has been actively investigated for its potential biological activity It is known to form hydrogen bonds with certain targets, which suggests that it may interact with a variety of proteins or enzymes within the cell .

Mode of Action

It is known to form hydrogen bonds with its targets, which could alter the function or activity of these targets . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .

Biochemical Pathways

It is suggested that the compound may inhibit protein synthesis and induce apoptosis in certain organisms

Pharmacokinetics

It is slightly soluble in solvents and almost insoluble in water, but soluble in organic solvents such as ethanol and ether . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

It has been suggested that the compound may inhibit protein synthesis and induce apoptosis in certain organisms . This could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in certain types of environments or tissues within the body . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from heat sources and flames .

Biochemische Analyse

Biochemical Properties

3-Chloro-2-hydrazinopyridine plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can inhibit protein synthesis in certain insect species by forming hydrogen bonds with ryanodine receptors . This interaction leads to the disruption of calcium ion channels, ultimately affecting muscle contraction and leading to paralysis in the targeted insects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in certain cell types by interfering with protein synthesis . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the synthesis of essential proteins, leading to cell death . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as ryanodine receptors, inhibiting their normal function . This binding disrupts calcium ion channels, leading to altered cellular calcium levels and subsequent cellular effects. Furthermore, this compound can inhibit or activate enzymes involved in various biochemical pathways, thereby affecting cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to sustained inhibition of protein synthesis and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein synthesis without causing significant toxicity . At higher doses, it can induce toxic effects, including severe disruption of cellular processes and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s activity and toxicity. For instance, the biodegradation of this compound involves hydrolytic and oxidative reactions that produce intermediate metabolites, which can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .

Eigenschaften

IUPAC Name |

(3-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCTBDPZIKHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945540 | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22841-92-5 | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22841-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-pyridin-2-yl)-hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Chloro-2-hydrazinopyridine in organic synthesis?

A: this compound is a valuable building block in organic synthesis. It serves as a precursor to various heterocyclic compounds with potential biological activities. For example, it can react with diethyl maleate to produce Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate [], or with ethyl formate derivatives to synthesize 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid []. These resulting compounds represent scaffolds often explored for pharmaceutical and agrochemical applications.

Q2: Can you describe a typical synthetic route for this compound?

A: A common method involves a two-step process. First, commercially available 3-aminopyridine undergoes diazotization and substitution reactions to yield 2,3-dichloropyridine. This intermediate then reacts with hydrazine hydrate in an aqueous solution to produce this compound [, ]. The product can be used directly in subsequent reactions without further purification [], contributing to the efficiency of this synthetic route.

Q3: Has this compound or its derivatives shown any promising biological activities?

A: While the provided research primarily focuses on synthesis, one study [] reports promising antifungal activity for a derivative of this compound. When tested at a concentration of 100 μg/ml, the derivative demonstrated significant inhibition against bacterial spot disease in tomatoes (82.54% inhibition rate) and fusarium wilt in cucumbers (71.11% inhibition rate). This finding suggests potential applications for this compound derivatives in developing new agricultural fungicides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.